molecular formula C9H10N2O B088195 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1222533-73-4

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B088195
CAS No.: 1222533-73-4
M. Wt: 162.19 g/mol
InChI Key: HZIUAYXGHLVQOS-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminonicotinaldehyde with methyl ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthyridine derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A parent compound with similar structure but without the methyl and dihydro modifications.

    Quinolines: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to its specific structural modifications, which can confer distinct biological properties and reactivity compared to other naphthyridines and related compounds.

Properties

IUPAC Name

6-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIUAYXGHLVQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)CC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609625
Record name 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-73-4
Record name 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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